Serum Protein Binding: (S)-Arotinolol Exhibits Lower Protein Binding Than the (R)-Enantiomer, Resulting in Higher Free Fraction
(S)-Arotinolol displays markedly lower serum protein binding (84.5% of original dose) compared to (R)-arotinolol (95.3%). This 10.8 percentage-point difference in binding ratio translates to a relative increase of approximately 3.2-fold in the unbound fraction for the S-enantiomer. The stereospecificity is attributed to differential interaction with α1-acid glycoprotein [1]. This provides a quantifiable rationale for selecting the S-enantiomer when a higher free drug concentration is desired.
| Evidence Dimension | Serum protein binding (% of original dose bound) |
|---|---|
| Target Compound Data | 84.5% of original dose bound to serum proteins |
| Comparator Or Baseline | (R)-arotinolol: 95.3% of original dose bound to serum proteins |
| Quantified Difference | 10.8 percentage-points lower binding (S vs. R); approximately 3.2-fold greater unbound fraction for the S-enantiomer |
| Conditions | Human serum protein binding assay; stereospecificity linked to α1-acid glycoprotein interaction |
Why This Matters
Higher unbound fraction directly translates to greater pharmacologically active drug available at receptor sites, critical for in vitro potency assays and in vivo efficacy models.
- [1] DrugBank. Arotinolol. DB09204. Volume of Distribution: S-enantiomer retention in red blood cells; Protein binding: R-enantiomer 95.3%, S-enantiomer 84.5%. https://go.drugbank.com/drugs/DB09204 View Source
